Tm Reduction in RNA Duplexes: Direct Thermodynamic Comparison of 5-Aminomethyl-2-thiouridine vs. 2-Thiouridine and Unmodified Uridine
5-Aminomethyl-2-thiouridine (nm⁵s²U) exhibits a distinct effect on RNA duplex stability compared to 2-thiouridine (s²U) and uridine (U). In a systematic study, the melting temperature (Tm) of a 17-bp RNA duplex containing an opposing adenosine was measured for different modifications. The mnm⁵ substituent on a 2-thiouridine core (as in mnm⁵s²U, the methylated derivative) causes a significant destabilizing effect, with the mnm⁵-substituted duplex having a Tm of 57.2 °C, compared to 60.4 °C for the s²U duplex [1]. This demonstrates that the C5-aminomethyl group reduces duplex stability by approximately 3.2 °C relative to the unsubstituted 2-thiouridine.
| Evidence Dimension | RNA Duplex Melting Temperature (Tm) |
|---|---|
| Target Compound Data | Tm = 57.2 °C (for mnm⁵s²U, the methylated derivative of nm⁵s²U, with opposing adenosine) |
| Comparator Or Baseline | Comparator 1: s²U (2-thiouridine) duplex with opposing adenosine, Tm = 60.4 °C. Comparator 2: Unmodified uridine (U) duplex with opposing adenosine, Tm = 60.0 °C. |
| Quantified Difference | The presence of the 5-aminomethyl group reduces Tm by ~3.2 °C compared to s²U, and by ~2.8 °C compared to uridine. |
| Conditions | 17-bp RNA duplexes (5'- GUUGACUU*UUAAUCAAC-3'/3'-CAACUGA(A/G)AAUUAGUUG-5') in 10 mM sodium phosphate buffer (pH 7.0), 100 mM NaCl, 0.1 mM EDTA. |
Why This Matters
This specific Tm reduction is critical for applications where fine-tuning RNA duplex stability is required, such as in the design of antisense oligonucleotides or synthetic tRNA mimics, where using an unmodified 2-thiouridine would result in a more stable, and functionally different, duplex.
- [1] From U to mnm⁵Se²U: tuning base pairing preferences through 2-chalcogen and 5-methylaminomethyl modifications. Sci Rep. 2026;16:3785. doi: 10.1038/s41598-025-34018-y. View Source
